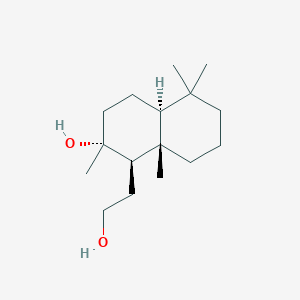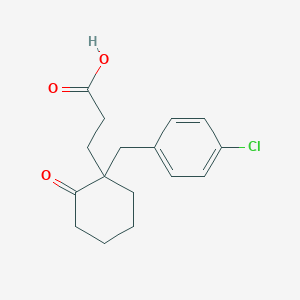
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Cl-OCPP is a novel compound that was first synthesized in the early 2000s. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. Despite its promising therapeutic properties, the exact mechanism of action and physiological effects of p-Cl-OCPP are still being investigated.
作用机制
The exact mechanism of action of p-Cl-OCPP is still being investigated. However, it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. By inhibiting COX-2, p-Cl-OCPP may reduce inflammation and pain in various conditions.
生化和生理效应
P-Cl-OCPP has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have antioxidant properties, reducing oxidative stress and damage in cells. Furthermore, p-Cl-OCPP has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One advantage of using p-Cl-OCPP in lab experiments is its broad therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, one limitation of using p-Cl-OCPP is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on p-Cl-OCPP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of p-Cl-OCPP.
合成方法
The synthesis method for p-Cl-OCPP involves the reaction of p-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base and a solvent. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
P-Cl-OCPP has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that p-Cl-OCPP had anti-inflammatory effects in a rat model of arthritis, reducing inflammation and joint damage. Another study showed that p-Cl-OCPP had anti-cancer properties, inhibiting the growth of breast cancer cells in vitro. These findings suggest that p-Cl-OCPP may have broad therapeutic applications.
属性
CAS 编号 |
1770-35-0 |
|---|---|
产品名称 |
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid |
分子式 |
C16H19ClO3 |
分子量 |
294.77 g/mol |
IUPAC 名称 |
3-[1-[(4-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-4-12(5-7-13)11-16(10-8-15(19)20)9-2-1-3-14(16)18/h4-7H,1-3,8-11H2,(H,19,20) |
InChI 键 |
ZMIMBMNDYGVAFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
同义词 |
3-[1-[(4-chlorophenyl)methyl]-2-oxo-cyclohexyl]propanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



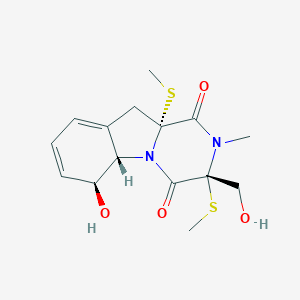
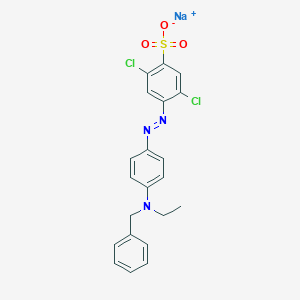
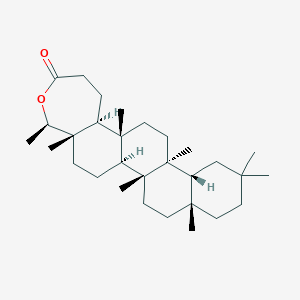
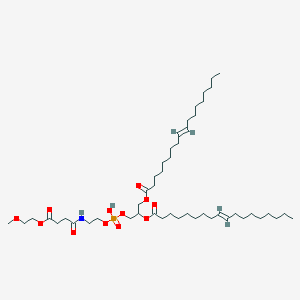
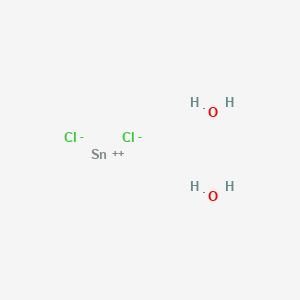
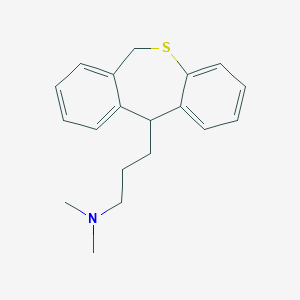
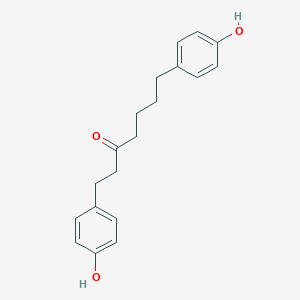
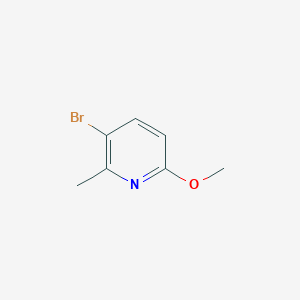

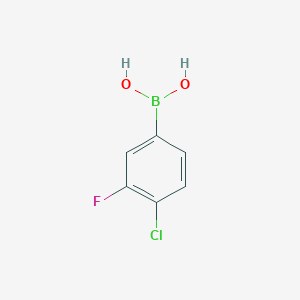
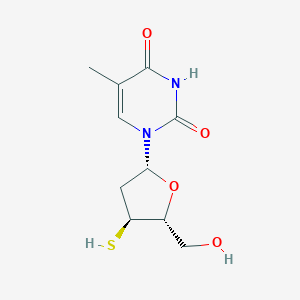
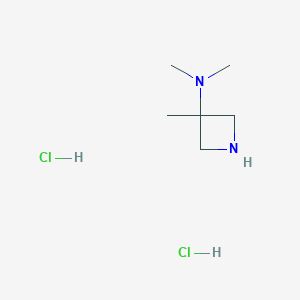
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
